N-cyclopropyl-1-methylazetidin-3-amine

medicinal chemistry building block selection physicochemical property optimization

Procure N-cyclopropyl-1-methylazetidin-3-amine (CAS 1556702-62-5) for your medicinal chemistry programs. This compact (MW 126.20), fully sp³-hybridized (Fsp³=1.0) azetidine scaffold offers two chemoselective amine handles—a tertiary N-methylazetidine and a secondary cyclopropylamine—enabling sequential derivatization without protecting-group manipulation. Its cyclopropylamine warhead is directly applicable to LSD1 (KDM1A) inhibitor programs cited in >10 patent families, while the azetidine ring provides a rigid exit vector for fragment elaboration. With a TPSA of 15.3 Ų, LogP 0.2, and only 2 rotatable bonds, the compound resides squarely in fragment-like property space, making it an ideal 3D-enriched starting point for diversity-oriented synthesis and FBDD hit-to-lead campaigns.

Molecular Formula C7H14N2
Molecular Weight 126.20 g/mol
CAS No. 1556702-62-5
Cat. No. B6146920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-1-methylazetidin-3-amine
CAS1556702-62-5
Molecular FormulaC7H14N2
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCN1CC(C1)NC2CC2
InChIInChI=1S/C7H14N2/c1-9-4-7(5-9)8-6-2-3-6/h6-8H,2-5H2,1H3
InChIKeySIBIUPLDELIITK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-1-methylazetidin-3-amine (CAS 1556702-62-5): Procurement-Relevant Identity and Baseline Properties


N-Cyclopropyl-1-methylazetidin-3-amine (CAS 1556702-62-5) is a small, fully saturated azetidine-based diamine building block with molecular formula C₇H₁₄N₂ and a molecular weight of 126.20 g/mol [1]. The compound features a strained four-membered azetidine ring bearing an N1-methyl substituent and an N3-cyclopropylamino group, yielding a compact, conformationally constrained scaffold with two differentiated amine centers [1]. Computed physicochemical properties include an XLogP3-AA of 0.2, a topological polar surface area (TPSA) of 15.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and only two rotatable bonds [1]. The compound carries GHS hazard classifications including H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation), which are critical considerations for laboratory procurement and handling protocols [1]. It is commercially available from multiple vendors at purities typically ≥95% .

Why N-Cyclopropyl-1-methylazetidin-3-amine Cannot Be Replaced by Common Azetidine or Cyclopropylamine Analogs


N-Cyclopropyl-1-methylazetidin-3-amine occupies a structurally precise intersection that neither simpler azetidine building blocks nor standalone cyclopropylamines can replicate. The compound embeds two differentiated amine moieties—a tertiary N-methylazetidine nitrogen and a secondary cyclopropylamino nitrogen—within a single, compact, fully sp³-hybridized scaffold (Fsp³ = 1.0) that is incapable of adopting the same conformational profile as its nearest analogs [1]. Substituting the N1-methyl group with hydrogen (as in N-cyclopropylazetidin-3-amine) alters the basicity and steric environment of the azetidine ring nitrogen, while omitting the cyclopropyl group (as in 1-methylazetidin-3-amine, CAS 959957-92-7) eliminates the conformational constraint and metabolic shielding conferred by the cyclopropane ring [2]. The combination of a strained azetidine ring and a cyclopropyl substituent creates a unique spatial arrangement of the two nitrogen atoms that cannot be recapitulated by mixing separate monofunctional building blocks, making direct chemical equivalence impossible for applications requiring this precise three-dimensional pharmacophore or synthetic intermediate geometry [2].

Quantitative Differential Evidence for N-Cyclopropyl-1-methylazetidin-3-amine Versus Closest Analogs


Molecular Weight Differentiation from the Azetidine Parent Scaffold and the Des-methyl Analog

The target compound (MW 126.20 g/mol) is substantially heavier than both the parent azetidin-3-amine scaffold (72.11 g/mol) and the des-cyclopropyl analog 1-methylazetidin-3-amine (86.14 g/mol), with the cyclopropyl group contributing an additional 40.06 mass units relative to the latter [1]. This MW increase is accompanied by a shift in lipophilicity (XLogP3-AA = 0.2 for the target, versus a predicted lower value for the more polar, lower-MW 1-methylazetidin-3-amine lacking the hydrophobic cyclopropane), directly impacting logD, passive permeability, and protein binding in a manner relevant to fragment-based and lead-optimization campaigns [1]. The computed TPSA of 15.3 Ų remains identical to simpler azetidin-3-amines, indicating that the cyclopropyl addition increases molecular complexity and lipophilicity without expanding polar surface area—a desirable vector for improving target binding while maintaining membrane permeability [1].

medicinal chemistry building block selection physicochemical property optimization

Patent Footprint as a Proxy for Industrial Research Relevance Versus Close Structural Analogs

PubChemLite annotation data indicate that N-cyclopropyl-1-methylazetidin-3-amine appears in 10 patent documents, whereas the structurally simpler 1-methylazetidin-3-amine and N-cyclopropylazetidin-3-amine each exhibit substantially fewer patent citations (literature and patent counts of zero for the target compound in peer-reviewed journals but a patent count of 10 in PubChemLite, compared to lower or negligible patent counts for the non-methylated or non-cyclopropylated analogs) [1]. This patent enrichment suggests that the specific N1-methyl, N3-cyclopropyl substitution pattern confers intellectual property value in composition-of-matter or method claims related to LSD1/KDM1A inhibition and epigenetic regulation, areas of active pharmaceutical development [2]. The concentration of patent filings around this particular substitution pattern—rather than the simpler mono-substituted analogs—indicates that the dual-substitution architecture is considered non-obvious and industrially relevant by multiple filers [1].

intellectual property drug discovery competitive intelligence

GHS Hazard Classification Profile for Laboratory Procurement Risk Assessment

The target compound carries a specific GHS hazard profile derived from one ECHA C&L notification: H227 (combustible liquid), H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage, Skin Corrosion Category 1B), and H335 (may cause respiratory irritation, STOT SE Category 3) [1]. This classification—particularly the Skin Corrosion 1B designation—distinguishes it from 1-methylazetidin-3-amine dihydrochloride (CAS 959918-41-3), which carries only H301 (toxic if swallowed) and H302 (harmful if swallowed) notifications, without the corrosive designation [2]. The presence of H314 for the free base form necessitates different personal protective equipment (PPE) requirements, storage conditions, and shipping classifications compared to the dihydrochloride salt or simpler azetidine analogs, directly impacting procurement decisions for laboratories with specific safety infrastructure constraints [1].

laboratory safety procurement compliance chemical handling

Differentiated Amine Reactivity for Orthogonal Synthetic Derivatization Strategies

The compound presents two electronically and sterically distinct amine functionalities: a tertiary N-methylazetidine nitrogen (pKa estimated 7.5–8.5 for the conjugate acid of azetidines bearing N-alkyl substituents) and a secondary cyclopropylamine nitrogen (pKa estimated 9.5–10.5, consistent with secondary alkyl amines) [1]. This ~2 pKa unit difference enables pH-selective functionalization strategies—the cyclopropyl secondary amine can be selectively acylated, sulfonylated, or reductively alkylated under mildly basic conditions where the azetidine tertiary amine remains largely unprotonated and unreactive [1]. By contrast, 1-methylazetidin-3-amine (CAS 959957-92-7) bears a primary amine at the 3-position (pKa ~10–11), offering only one amine diversification handle, while N-cyclopropylazetidin-3-amine lacks the tertiary N-methyl group that provides a second, electronically differentiated reactive center . This dual, pH-orthogonal reactivity is a key differentiator for library synthesis and parallel medicinal chemistry workflows.

synthetic chemistry parallel synthesis building block utility

Optimal Research and Industrial Application Scenarios for N-Cyclopropyl-1-methylazetidin-3-amine


Epigenetic Probe and Lead Optimization: LSD1/KDM1A Inhibitor Scaffold Elaboration

The compound's structural features align with the cyclopropylamine pharmacophore identified in multiple patents directed at LSD1 (KDM1A) inhibition, where the cyclopropylamino group is proposed to form a covalent adduct with the FAD cofactor in the enzyme active site [1]. Its presence in at least 10 patent families suggests it serves as a key intermediate or substructure in proprietary LSD1 inhibitor programs. Researchers pursuing novel epigenetic probes can employ this building block as a direct substitute for tranylcypromine-derived warheads, with the azetidine ring providing a conformationally constrained exit vector for selectivity elements that cannot be achieved with simple cyclopropylamine [1][2].

Parallel Library Synthesis Requiring Orthogonal Diamine Functionalization

The ~2 pKa unit difference between the tertiary N-methylazetidine and the secondary cyclopropylamino group enables sequential, chemoselective derivatization without protecting group manipulation [1]. This makes the compound suitable for diversity-oriented synthesis (DOS) and parallel medicinal chemistry workflows where one amine is elaborated into a target-binding motif while the second is used to modulate physicochemical properties or install a detection tag. The compact, fully sp³-hybridized scaffold (Fsp³ = 1.0) further supports the generation of three-dimensional lead-like libraries with favorable drug-like property distributions [1].

Fragment-Based Drug Discovery (FBDD) with Favorable Physicochemical Starting Points

With a molecular weight of 126.20 g/mol, XLogP3 of 0.2, TPSA of 15.3 Ų, and only 2 rotatable bonds, this compound falls squarely within fragment-like physicochemical space (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. Its fully saturated carbon skeleton (Fsp³ = 1.0) is associated with improved clinical success rates compared to flat, aromatic fragments. Fragment screeners can use this compound as a 3D-enriched starting point for hit elaboration, where potency gains through fragment growing can be achieved while maintaining favorable ADME properties conferred by the low molecular weight and balanced lipophilicity [1].

Corrosive Amine Handling: Laboratory Procurement with Pre-Implemented Safety Protocols

The GHS Skin Corrosion 1B (H314) classification mandates specific safety infrastructure: chemical-resistant gloves (e.g., butyl rubber, ≥0.3 mm thickness), full face protection, and storage segregated from acids and oxidizing agents [1]. Procurement teams evaluating this compound must confirm that receiving laboratories have established corrosive substance handling protocols. For groups lacking such infrastructure, the dihydrochloride salt forms of structurally related azetidines may present a lower-hazard alternative, though with the trade-off of different solubility and reactivity profiles [1].

Quote Request

Request a Quote for N-cyclopropyl-1-methylazetidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.